Mammeigin

Description

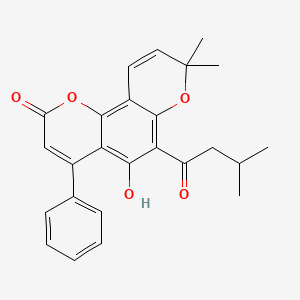

Classification and Chemical Parent Structures of Mammeigin

This compound is classified as a neoflavonoid. nih.gov Neoflavonoids are a class of polyphenolic compounds characterized by a C15 skeleton arranged in a C6-C3-C6 pattern, structurally related to flavonoids and isoflavonoids. um.edu.my They are based on the 4-phenylchromene backbone. hmdb.cafoodb.caebi.ac.uk

This compound as a 4-Phenylcoumarin (B95950) Neoflavonoid

This compound is specifically a 4-phenylcoumarin. hmdb.cafoodb.ca Coumarins are a group of lactones with a benzopyran-2-one structure. hmdb.cafoodb.ca The "4-phenyl" designation indicates the presence of a phenyl group at the 4th position of the coumarin (B35378) (1-benzopyran-2-one) core structure. hmdb.cafoodb.caebi.ac.uk this compound's chemical name is 5-hydroxy-8,8-dimethyl-6-(3-methylbutanoyl)-4-phenylpyrano[2,3-h]chromen-2-one, reflecting its complex structure which includes a pyrano ring fused to the coumarin core and various substituents. nih.govuni.lu It is also described as a prenylated neoflavonoid, featuring a C5-isoprenoid substituent. hmdb.cafoodb.ca

The molecular formula of this compound is C₂₅H₂₄O₅, and its molecular weight is approximately 404.46 g/mol . nih.govebi.ac.uk

Historical Context of this compound Discovery and Initial Characterization

This compound was identified and characterized as a constituent of Mammea americana L., commonly known as the mammee apple. hmdb.cafoodb.cauniv-antilles.fr Early research in the mid-20th century focused on the extractive compounds from Mammea americana. Studies in the 1960s and 1970s contributed to the identification and structural elucidation of this compound and related coumarins from this plant. univ-antilles.frcmu.ac.th The structural determination involved chemical and spectral methods. researchgate.net

Significance of this compound in Phytochemical Research

This compound is significant in phytochemical research as a representative example of the complex coumarins found in certain plant families, particularly the Calophyllaceae (formerly often included in Clusiaceae). researchgate.netresearchgate.netresearchgate.net Its presence in species like Mammea americana, Mesua assamica, and Kielmeyera pumila highlights the chemotaxonomic importance of this class of compounds. nih.govresearchgate.net Research into this compound and other related neoflavonoids from these sources contributes to the understanding of plant secondary metabolism and the diversity of natural products. researchgate.netmdpi.comnih.gov Studies have also explored the potential biological activities associated with this compound and other 4-phenylcoumarins, driving further phytochemical investigation. researchgate.netresearchgate.netmdpi.comresearchgate.netimpactfactor.org

Data Table: this compound Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₄O₅ | PubChem nih.gov |

| Molecular Weight | 404.46 g/mol | ChEMBL ebi.ac.uk |

| Monoisotopic Mass | 404.16238 Da | PubChemLite uni.lu |

| XLogP (predicted) | 5.2 | PubChem nih.gov, PubChemLite uni.lu |

| CAS Number | 2289-11-4 | PubChem nih.gov |

| PubChem CID | 5319255 | PubChem nih.gov |

| ChEBI ID | CHEBI:171865 | PubChem nih.gov |

| ChEMBL ID | CHEMBL195013 | PubChem nih.gov |

Detailed Research Findings:

Phytochemical investigations have confirmed the isolation of this compound from various plant sources. For instance, it has been isolated from the fruit of Kielmeyera pumila and the seed oil of Mesua ferrea. researchgate.netimpactfactor.org this compound has also been detected in the fruits and mammee apples (Mammea americana). hmdb.cafoodb.ca Metabolomic studies have identified this compound in different contexts, such as in soil metabolic profiles during vegetation succession in karst areas. frontiersin.org

The structural elucidation of this compound has been achieved through spectroscopic methods, including NMR, IR, and Mass Spectrometry, often in comparison with known compounds. researchgate.netresearchgate.net Crystal structure data for this compound is also available. nih.gov

Research continues to explore the presence of this compound and related compounds in various plant species and their potential roles in the environment and biological systems. mdpi.comnih.govresearchgate.netfrontiersin.orgnih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

2289-11-4 |

|---|---|

Molecular Formula |

C25H24O5 |

Molecular Weight |

404.5 g/mol |

IUPAC Name |

5-hydroxy-8,8-dimethyl-6-(3-methylbutanoyl)-4-phenylpyrano[2,3-h]chromen-2-one |

InChI |

InChI=1S/C25H24O5/c1-14(2)12-18(26)21-22(28)20-17(15-8-6-5-7-9-15)13-19(27)29-23(20)16-10-11-25(3,4)30-24(16)21/h5-11,13-14,28H,12H2,1-4H3 |

InChI Key |

VSDJRZADBKXDHP-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)C1=C2C(=C3C(=C1O)C(=CC(=O)O3)C4=CC=CC=C4)C=CC(O2)(C)C |

Canonical SMILES |

CC(C)CC(=O)C1=C2C(=C3C(=C1O)C(=CC(=O)O3)C4=CC=CC=C4)C=CC(O2)(C)C |

melting_point |

144-145°C |

physical_description |

Solid |

Synonyms |

(5-hydroxy-8,8-dimethyl-6-(3-methylbutanoyl)-4-phenyl-2H,8H-pyrano(2,3-f)chromen-2-one) mammeigin |

Origin of Product |

United States |

Occurrence and Distribution of Mammeigin in Biological Systems

Plant Sources and Isolation Pathways

Mammeigin has been identified and isolated from several plant species across different genera. The isolation process typically involves solvent extraction of plant material followed by various chromatographic techniques to separate and purify the compound.

Genus Mesua (e.g., Mesua ferrea, Mesua assamica)

The genus Mesua is a notable source of coumarins. Specifically, Mesua ferrea, commonly known as Ceylon ironwood or Nagkesar, has been identified as a significant source of this compound. The compound is one of the main phenolic components found in the seed oil of this plant jst.go.jpthaiscience.info. The isolation of this compound from Mesua ferrea seed oil is achieved through extraction and subsequent purification processes frontiersin.org. While the broader genus is rich in coumarins, and Mesua assamica is known to contain various coumarin (B35378) derivatives isolated from its root barks and fruit peels, the specific presence of this compound in Mesua assamica is not prominently documented in the available research, which tends to focus on other related compounds like Mammeisin researchgate.net.

Genus Mammea (e.g., Mammea siamensis)

The genus Mammea is recognized for its diverse array of coumarins. However, extensive phytochemical investigations of Mammea siamensis (Thai Saraphi) have led to the isolation of numerous other coumarins, often from the flowers and seeds, but have not specifically reported the presence of this compound frontiersin.orgnih.govmdpi.comscielo.br. The research on this species has primarily focused on other derivatives such as mammeasins and mammea coumarins nih.govnih.gov. Therefore, while the genus is a rich source of related compounds, the occurrence of this compound in Mammea siamensis is not clearly established in the reviewed scientific literature.

Genus Kielmeyera (e.g., Kielmeyera pumila)

This compound has been successfully isolated from Kielmeyera pumila. Investigations into the chemical constituents of this plant have confirmed the presence of this compound in both the stems and the fruit. The isolation process from Kielmeyera pumila involves standard phytochemical techniques to extract and purify the compound from these plant parts.

Non-Plant Biological Sources (e.g., Geopropolis)

Beyond the plant kingdom, this compound has been identified in geopropolis, a resinous material produced by certain species of stingless bees, such as Melipona scutellaris. Geopropolis is a complex mixture of plant resins, wax, and soil. The presence of this compound in geopropolis suggests that the bees collect resins from plants belonging to the Clusiaceae family, which includes genera like Kielmeyera nih.gov. The isolation of this compound from geopropolis involves the fractionation of the ethanolic extract of geopropolis, often guided by bioassays, followed by chromatographic separation techniques like High-Performance Liquid Chromatography (HPLC) nih.gov.

Distribution within Plant Tissues (e.g., Seed Oil, Flowers)

The distribution of this compound within plant tissues varies depending on the species. In Mesua ferrea, this compound is prominently found in the seed oil, where it exists as one of the principal phenolic constituents jst.go.jpthaiscience.info. In the case of Kielmeyera pumila, the compound has been located in both the stems and the fruit. While the flowers of Mammea siamensis are a rich source of various other coumarins, the specific distribution of this compound in this tissue has not been confirmed frontiersin.orgnih.govmdpi.com.

Biosynthesis and Precursor Pathway Elucidation

Proposed Biosynthetic Routes to 4-Phenylcoumarins

The biosynthesis of the 4-phenylcoumarin (B95950) scaffold of mammeigin is believed to commence with the amino acid L-phenylalanine, which is derived from the shikimate pathway. mdpi.comfrontiersin.org The initial steps are well-characterized and are part of the general phenylpropanoid pathway. frontiersin.orgwikipedia.org This involves the sequential action of three key enzymes to produce p-coumaroyl-CoA. frontiersin.orgtuscany-diet.net

The proposed biosynthetic pathway can be summarized in the following key steps:

Deamination of L-phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL), which catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid. wikipedia.orgnih.gov This is a committed step that channels the primary metabolite into the phenylpropanoid pathway. wikipedia.org

Hydroxylation of Cinnamic Acid: Next, Cinnamate 4-hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, introduces a hydroxyl group at the para-position of the phenyl ring of trans-cinnamic acid to yield p-coumaric acid. frontiersin.orgtuscany-diet.net

Activation of p-Coumaric Acid: The final step of the general phenylpropanoid pathway involves the activation of p-coumaric acid to its corresponding thioester, p-coumaroyl-CoA, by the enzyme 4-coumarate-CoA ligase (4CL). tuscany-diet.netnih.gov

The subsequent steps leading to the formation of the 4-phenylcoumarin core are less defined. One prominent hypothesis suggests a pathway analogous to flavonoid biosynthesis. This would involve the condensation of a benzoyl-CoA derivative (derived from the phenylpropanoid pathway) with three molecules of malonyl-CoA, catalyzed by a chalcone (B49325) synthase (CHS)-like enzyme, to form a chalcone-like intermediate. This intermediate would then undergo intramolecular cyclization and rearrangement to form the characteristic 4-phenylcoumarin skeleton.

While the direct biosynthetic precursor for the phenyl group at the C4 position of this compound is not definitively established, it is proposed to be derived from a second molecule originating from the phenylpropanoid pathway. The formation of other neoflavonoids, such as dalbergin, also follows this general scheme. nih.govresearchgate.net

| Compound | Role in Pathway | Originating Pathway |

|---|---|---|

| L-Phenylalanine | Primary Precursor | Shikimate Pathway |

| trans-Cinnamic acid | Intermediate | Phenylpropanoid Pathway |

| p-Coumaric acid | Intermediate | Phenylpropanoid Pathway |

| p-Coumaroyl-CoA | Activated Intermediate | Phenylpropanoid Pathway |

| Malonyl-CoA | Extender Unit | Fatty Acid Biosynthesis |

Enzymatic Systems Involved in this compound Formation

The enzymatic machinery responsible for the biosynthesis of this compound encompasses several classes of enzymes. While the specific enzymes from Mammea americana have not been isolated and characterized, their functions can be inferred from homologous enzymes in other plant species.

Early-Stage Enzymes (General Phenylpropanoid Pathway):

Phenylalanine Ammonia-Lyase (PAL): This enzyme is crucial for initiating the phenylpropanoid pathway. nih.govfrontiersin.org Its activity is often induced by various environmental stimuli, such as light, wounding, and pathogen attack. wikipedia.orgnih.gov

Cinnamate 4-hydroxylase (C4H): A member of the cytochrome P450 superfamily, C4H is a membrane-bound enzyme that plays a critical role in the hydroxylation of cinnamic acid. tuscany-diet.net

4-coumarate-CoA ligase (4CL): This enzyme exists as multiple isozymes with varying substrate specificities, which can influence the metabolic flux towards different branches of the phenylpropanoid pathway. nih.gov

Late-Stage Enzymes (Proposed for 4-Phenylcoumarin Formation):

Chalcone Synthase (CHS)-like enzymes: It is hypothesized that a Type III polyketide synthase, similar to chalcone synthase, is responsible for the condensation reaction that forms the basic C6-C3-C6 skeleton of neoflavonoids. mdpi.com

Cytochrome P450 Monooxygenases (P450s): These enzymes are likely involved in the subsequent hydroxylation and rearrangement steps to form the coumarin (B35378) ring.

Prenyltransferases: The presence of isoprenylated coumarins in Mammea americana suggests the involvement of prenyltransferases that attach prenyl groups to the coumarin scaffold. nih.govresearchgate.net

| Enzyme Class | Abbreviation | Proposed Function | Step in Pathway |

|---|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | Deamination of L-phenylalanine | Initial |

| Cinnamate 4-hydroxylase | C4H | Hydroxylation of trans-cinnamic acid | Early |

| 4-coumarate-CoA ligase | 4CL | Activation of p-coumaric acid | Early |

| Chalcone Synthase-like | CHS-like | Condensation to form neoflavonoid skeleton | Late |

| Cytochrome P450s | P450s | Hydroxylation and cyclization | Late |

| Prenyltransferases | PTs | Addition of isoprenyl groups | Late (Modification) |

Metabolic Engineering Approaches for this compound Production

The production of this compound and other valuable 4-phenylcoumarins through metabolic engineering in microbial hosts is a promising alternative to extraction from plant sources. nih.govnih.gov This approach offers the potential for sustainable and scalable production. frontiersin.org The strategies for engineering a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, for this compound production would involve several key steps.

Heterologous Expression of Biosynthetic Genes:

The first step would be the introduction of the plant genes encoding the enzymes of the this compound biosynthetic pathway into a suitable microbial host. frontiersin.orgnih.gov This would include the genes for PAL, C4H, and 4CL to produce the precursor p-coumaroyl-CoA. Subsequently, the genes for the putative CHS-like enzyme and any necessary modifying enzymes (e.g., hydroxylases, prenyltransferases) would need to be identified and co-expressed.

Enhancing Precursor Supply:

To maximize the yield of this compound, it is crucial to enhance the intracellular pools of the primary precursors, L-phenylalanine and malonyl-CoA, in the microbial host. researchgate.netnih.gov Strategies to achieve this include:

Overexpression of key enzymes in the shikimate pathway to increase the production of L-phenylalanine.

Engineering of central carbon metabolism to direct more flux towards acetyl-CoA and subsequently malonyl-CoA.

Optimization of Enzyme Activity and Pathway Flux:

Fine-tuning the expression levels of the heterologous enzymes is often necessary to balance the metabolic pathway and avoid the accumulation of toxic intermediates. nih.gov This can be achieved through the use of promoters of varying strengths and by optimizing codon usage for the specific microbial host. Protein engineering approaches could also be employed to improve the catalytic efficiency and stability of the plant enzymes in the microbial environment.

| Strategy | Objective | Examples of Approaches |

|---|---|---|

| Heterologous Gene Expression | Reconstruct the biosynthetic pathway in a microbial host. | Introduce genes for PAL, C4H, 4CL, and downstream enzymes. |

| Precursor Supply Enhancement | Increase the availability of L-phenylalanine and malonyl-CoA. | Overexpress genes in the shikimate and fatty acid synthesis pathways. |

| Pathway Optimization | Balance metabolic flux and improve enzyme performance. | Use of different promoters, codon optimization, protein engineering. |

While the metabolic engineering of this compound production is still in its nascent stages due to the incomplete elucidation of its biosynthetic pathway, the successful production of other flavonoids and phenylpropanoids in microorganisms provides a strong proof-of-concept for the feasibility of this approach. nih.govnih.gov

Chemical Synthesis and Structural Modifications of Mammeigin and Analogues

Total Synthesis Strategies of Mammeigin

The total synthesis of a complex natural product like this compound would likely involve a convergent or linear approach, focusing on the stereocontrolled construction of its core heterocyclic system and the installation of its characteristic side chains. Strategies developed for the synthesis of other bioactive coumarins and acetogenins, a class of compounds to which this compound is related, offer valuable insights.

Key synthetic challenges in the total synthesis of this compound would include the construction of the coumarin (B35378) nucleus, the formation of the tetrahydropyran ring, and the control of stereochemistry at multiple chiral centers. Synthetic chemists would likely employ a range of modern synthetic methods to achieve these goals, such as:

Convergent Synthesis: This approach involves the synthesis of key fragments of the molecule separately, which are then coupled together in the later stages of the synthesis. For a molecule like this compound, one fragment could be the coumarin core, while another could be the side chain containing the tetrahydropyran ring. This approach is often more efficient than a linear synthesis, where the molecule is built step-by-step from a single starting material.

Asymmetric Catalysis: To control the stereochemistry of the chiral centers in this compound, chemists would likely employ asymmetric catalysis. This involves the use of chiral catalysts to selectively produce one enantiomer of a chiral molecule over the other. For example, asymmetric epoxidation or dihydroxylation reactions could be used to install the hydroxyl groups with the correct stereochemistry. nih.gov

Ring-Closing Metathesis (RCM): RCM is a powerful reaction for the formation of rings, and it has been widely used in the synthesis of natural products. nih.gov In the synthesis of this compound, RCM could be used to form the tetrahydropyran ring.

While a specific total synthesis of this compound is not yet reported, the synthesis of other complex natural products with similar structural features, such as certain acetogenins, has been achieved. rsc.org These syntheses often rely on the use of chiral pool starting materials, such as sugars or amino acids, or on the use of asymmetric reactions to set the stereochemistry of the molecule. nih.govrsc.org

Semi-Synthesis and Derivatization Approaches

Semi-synthesis, which involves the chemical modification of a natural product to create new analogues, is a powerful tool for exploring the structure-activity relationships (SAR) of bioactive molecules. researchgate.net While specific semi-synthetic studies on this compound are not widely reported, the principles of this approach can be applied to this molecule.

Starting with this compound isolated from its natural source, a variety of chemical transformations could be performed to create a library of new compounds. These transformations could include:

Esterification or Etherification: The hydroxyl groups on the this compound molecule could be esterified or etherified to create new derivatives with altered polarity and bioavailability.

Oxidation or Reduction: The ketone group on the coumarin ring could be reduced to a hydroxyl group, or the hydroxyl groups could be oxidized to ketones.

Click Chemistry: This is a set of powerful and reliable reactions that can be used to connect different molecular building blocks. Click chemistry could be used to attach a variety of different functional groups to the this compound scaffold.

The resulting library of this compound derivatives could then be screened for their biological activity to identify compounds with improved potency, selectivity, or pharmacokinetic properties. This information could then be used to design and synthesize new analogues with even better properties.

Design and Synthesis of this compound Analogues and Hybrids

The design and synthesis of analogues and hybrids of natural products is a key strategy in drug discovery. nih.gov By systematically modifying the structure of a natural product, it is often possible to improve its biological activity, reduce its toxicity, or alter its pharmacokinetic properties.

In the case of this compound, a number of different strategies could be used to design and synthesize new analogues and hybrids. These include:

Truncation or Simplification: The this compound molecule could be truncated or simplified to identify the minimal structural requirements for its biological activity.

Scaffold Hopping: The coumarin scaffold of this compound could be replaced with other heterocyclic scaffolds to create new analogues with different physical and chemical properties.

Hybridization: this compound could be hybridized with other bioactive molecules to create new compounds with dual or synergistic activities. For example, this compound could be hybridized with a known anticancer drug to create a new compound with enhanced anticancer activity.

The synthesis of these analogues and hybrids would likely involve a combination of the synthetic methods described in the previous sections, such as convergent synthesis, asymmetric catalysis, and ring-closing metathesis. The resulting compounds would then be screened for their biological activity to identify new lead compounds for drug discovery.

Regio- and Stereoselectivity in this compound Synthesis

The control of regio- and stereoselectivity is a critical aspect of the synthesis of complex natural products like this compound. rsc.org Regioselectivity refers to the control of the position of a chemical reaction on a molecule, while stereoselectivity refers to the control of the three-dimensional arrangement of atoms in a molecule. rsc.org

In the synthesis of this compound, there are a number of key steps where regio- and stereoselectivity would need to be controlled. These include:

The construction of the coumarin core: The regioselectivity of the reactions used to construct the coumarin core would need to be controlled to ensure that the substituents are in the correct positions.

The formation of the tetrahydropyran ring: The stereoselectivity of the reactions used to form the tetrahydropyran ring would need to be controlled to ensure that the substituents on the ring have the correct stereochemistry.

The installation of the hydroxyl groups: The stereoselectivity of the reactions used to install the hydroxyl groups would need to be controlled to ensure that they have the correct stereochemistry.

A variety of different methods could be used to control the regio- and stereoselectivity of these reactions. These include the use of chiral catalysts, chiral auxiliaries, and substrate control. The choice of method would depend on the specific reaction and the desired outcome.

The successful synthesis of this compound would require careful planning and execution of each of these steps to ensure that the final product has the correct structure and stereochemistry.

Structural Elucidation Methodologies and Advanced Spectroscopic Characterization

Spectroscopic Techniques for Mammeigin Structure Determination

The structural assignment of organic compounds relies heavily on a combination of spectroscopic data. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are key techniques employed in this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural characterization of molecules, providing information about the connectivity and environment of atoms within a compound beilstein-journals.orgoutsourcedpharma.com. The structural assignment of this compound has been based, in part, on spectroscopic analysis, which includes NMR data researchgate.net. NMR allows for the determination of the arrangement of carbon and hydrogen atoms, as well as the identification of different functional groups and their positions within the molecular framework beilstein-journals.orgoutsourcedpharma.com. Total assignment of 1H and 13C NMR spectra is a common approach in determining the complete structure of organic molecules neurotree.org.

Mass Spectrometry (MS) in Molecular Formula Confirmation

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to provide information about its elemental composition, thereby confirming its molecular formula outsourcedpharma.comyoutube.comweebly.com. Electron Ionization Mass Spectrometry (EIMS) analysis has been applied in the study of compounds isolated from Mesua ferrea, the source of this compound, showing molecular ion peaks that correspond to specific molecular formulas thaiscience.info. For this compound, MS confirms the molecular formula C₂₅H₂₄O₅ nih.govuni.luebi.ac.uk. MS also provides fragmentation patterns that can offer further insights into the structural subunits of the molecule weebly.com.

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds when exposed to infrared radiation poetrytranslation.orgtutorchase.comutdallas.edulibretexts.orgyoutube.com. Different functional groups absorb IR radiation at characteristic frequencies, resulting in specific peaks in the IR spectrum poetrytranslation.orgtutorchase.comlibretexts.org. Analysis of IR spectra of compounds isolated from Mesua ferrea has revealed absorption bands indicative of the presence of functional groups such as hydroxyl (O-H stretching around 3314 cm⁻¹ or 3253 cm⁻¹) and carbonyl (C=O stretching around 1739 cm⁻¹) thaiscience.info. While a specific IR spectrum for this compound was not detailed in the provided information, IR spectroscopy is a standard technique in the structural elucidation of natural products and would be employed to identify key functional groups within the this compound structure utdallas.edu.

Advanced Spectroscopic Probing of this compound Interactions

Beyond basic structural determination, spectroscopic methods can probe the interactions of this compound with its environment, providing insights into its behavior in various media.

Electronic Absorption (UV-Vis) Spectroscopy and Solvent Effects

Electronic Absorption (UV-Vis) spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a substance, providing information about electronic transitions within the molecule sciencepublishinggroup.com. The UV-Vis spectrum of a compound can be significantly influenced by the solvent due to solute-solvent interactions, a phenomenon known as solvatochromism sciencepublishinggroup.comresearchgate.netnih.govscribd.com. These interactions, which can be non-specific (dipolarity/polarizability) or specific (hydrogen bonding), affect the energy levels of the molecule and thus shift the absorption maxima sciencepublishinggroup.comresearchgate.netscribd.com. UV-Vis spectroscopy has been used to investigate the spectroscopic properties of this compound iitg.ac.in. Studies have shown that the interaction of a solute with different solvents depends on the nature and properties of both the solute and the solvent sciencepublishinggroup.com.

Interactions with Aqueous Micelles and Protein Aggregate Solutions

This compound's interactions with micro-heterogenous systems, such as aqueous micelles and protein aggregate solutions, have been investigated using spectroscopic techniques, notably UV-Vis spectroscopy iitg.ac.inresearchgate.netacs.orgdntb.gov.uasnu.ac.krx-mol.comdntb.gov.ua. This compound, being a non-polar compound, exhibits enhanced aqueous solubility and electronic absorption in the presence of surfactant micelles and Hen Egg-White Lysozyme (HEWL) aggregates compared to water alone iitg.ac.inresearchgate.netdntb.gov.uasnu.ac.krx-mol.comdntb.gov.ua.

Studies have explored the role of charge in the interaction of this compound with different types of surfactant micelles, including anionic Sodium Dodecyl Sulphate (SDS), cationic Cetyltrimethylammonium Bromide (CTAB), and neutral Tween 20 (T20), utilizing UV-Vis spectroscopy iitg.ac.in. The stability of this compound was found to be enhanced at low ionic surfactant concentrations in the presence of sodium chloride at its physiological concentration iitg.ac.in.

Dynamic Light Scattering (DLS) in Aggregation Studies

Dynamic Light Scattering (DLS) is a widely used technique for determining the size distribution of particles, including molecules and their aggregates, in a sample mosbri.eu. It measures the temporal fluctuations in scattered light intensity caused by the Brownian motion of particles in solution. From these fluctuations, the translational diffusion coefficient of the particles can be determined, which is then converted to a hydrodynamic radius using the Stokes-Einstein equation mosbri.eu. DLS is particularly valuable for detecting the presence of aggregates, as larger particles scatter light much more intensely than smaller ones, making DLS highly sensitive to the presence of even small amounts of aggregates in a sample mosbri.eu.

While direct detailed DLS studies specifically focused on the self-aggregation behavior of this compound in isolation are not extensively detailed in readily available general literature searches, DLS has been employed in studies involving this compound in the context of assessing the characteristics of carrier systems designed to enhance its solubility. The inherent poor aqueous solubility of compounds like this compound often implies a tendency towards self-association or aggregation in aqueous environments mosbri.eunih.gov.

Research investigating the enhanced electronic absorption and solubility of this compound in aqueous micelles and protein aggregate solutions has utilized DLS to characterize the size and distribution of these carrier systems mosbri.eunih.gov. For instance, DLS studies have been used to show the average size distribution of casein micelle suspensions, demonstrating their stability and suitability as potential carriers for hydrophobic compounds like this compound mosbri.eu. Similarly, DLS has been applied to characterize protein aggregates used in such studies nih.gov.

These applications of DLS, while not directly measuring this compound's self-aggregation, are crucial for understanding the environment in which this compound's solubility and behavior are being studied. The ability of DLS to provide information on the size and homogeneity of these carrier systems is fundamental to evaluating their effectiveness in preventing or reducing the aggregation of poorly soluble compounds like this compound and improving their dispersion in aqueous media mosbri.eu.

While specific data tables detailing the size distribution of this compound aggregates as measured directly by DLS in various conditions were not found within the scope of the conducted search, the use of DLS in related studies underscores its relevance in understanding the factors influencing this compound's behavior in solution, particularly concerning its solubility and potential for aggregation or interaction with organized molecular assemblies.

Theoretical and Computational Investigations of Mammeigin

Density Functional Theory (DFT) Applications for Electronic Structure and Spectra

Density Functional Theory (DFT) is a widely used computational quantum mechanical method for investigating the electronic structure of atoms, molecules, and condensed phases. wikipedia.org DFT allows for the determination of properties of a many-electron system based on the spatially dependent electron density. wikipedia.org This approach is computationally less expensive compared to traditional methods while providing a good balance of accuracy. wikipedia.org

DFT calculations can be applied to determine the equilibrium geometry, total energy, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.net The energy difference between HOMO and LUMO (E_LUMO-HOMO) is an important parameter that can indicate the reactivity of a molecule; a smaller energy difference generally suggests higher reactivity. researchgate.net

DFT is also utilized to simulate electronic absorption spectra, often in conjunction with the Time-Dependent Density Functional Theory (TD-DFT) method. ekb.egnih.gov These calculations can help in understanding the origin of spectral bands and the effect of the environment, such as solvents, on the electronic transitions. ekb.eg

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to describe the bonding in a molecule in terms of localized Lewis-like orbitals (bonds and lone pairs) and delocalized non-Lewis orbitals. uni-muenchen.denih.gov This analysis provides detailed information about the electron density distribution within a molecule and helps in understanding intramolecular and intermolecular interactions. researchgate.net

NBO analysis can be used to determine natural atomic charges, bond types and orders, and the hybridization of atomic orbitals contributing to a particular bond. uni-muenchen.deq-chem.com It also allows for the evaluation of donor-acceptor interactions through second-order perturbation theory, which provides insights into charge delocalization and hyperconjugative interactions that contribute to molecular stability. uni-muenchen.deicm.edu.pl By examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, researchers can quantify the extent of electron delocalization within the molecule. uni-muenchen.de

Molecular Docking Simulations with Biological Macromolecules

Molecular docking simulations are computational techniques used to predict the preferred orientation and binding affinity of a small molecule (ligand), such as Mammeigin, to a biological macromolecule, typically a protein or nucleic acid (receptor). nih.gov This method is widely used in drug discovery and computational biology to understand molecular interactions and predict potential biological activity. nih.govfrontiersin.org

Docking simulations aim to identify the optimal binding pose of the ligand within the receptor's binding site by evaluating various possible orientations and conformations. The binding affinity is often expressed as a scoring function or binding energy, where lower values indicate stronger binding. researchgate.net Analyzing the interactions formed between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, provides insights into the molecular basis of binding. researchgate.net

Molecular docking can help in rationalizing observed biological activities by identifying potential target proteins and the specific residues involved in the interaction. researchgate.net

Analytical Methodologies for Research Applications

Chromatographic Separation and Purification Techniques

Chromatography plays a vital role in the isolation and purification of Mammeigin from plant extracts and other complex mixtures. Different chromatographic approaches are employed based on the desired purity and scale of separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for both the analytical separation and preparative purification of this compound. HPLC offers high resolution and sensitivity, making it suitable for analyzing complex samples containing this compound alongside other compounds. Studies have utilized HPLC for the analysis of coumarins, the class of compounds to which this compound belongs. HPLC separation has been employed in the isolation of this compound and related compounds like hydroxythis compound. wikipedia.orgnih.gov HPLC coupled with a photodiode array detector (HPLC-PDA) has been used for the qualitative and quantitative analysis of Mammea coumarins in different plant parts. thegoodscentscompany.comfishersci.com This method allows for the detection of compounds based on their UV-Vis absorption spectra. The use of C18 columns is common in the HPLC analysis of various compounds, including those relevant to natural product research. ereztech.com Mobile phases typically consist of mixtures of solvents such as methanol (B129727), dichloromethane, hexane (B92381), acetonitrile, and water, often with the addition of modifiers like trifluoroacetic acid, depending on the nature of the compounds being separated and the stationary phase used. nih.govereztech.comnih.gov

Column Chromatography and Related Methods

Column chromatography is a fundamental technique for the initial fractionation and purification of this compound from crude extracts. This method utilizes a stationary phase packed in a column and a mobile phase that elutes the compounds based on their differential interactions with the stationary phase. Silica gel is a common stationary phase used in column chromatography for the separation of various plant metabolites, including flavonoids and terpenoids. uni.lu Sephadex LH-20 column chromatography has also been specifically employed in the isolation procedure of this compound and other coumarins from plant extracts. nih.govuni.lu Elution is typically performed using solvent systems of increasing polarity to sequentially elute compounds with different affinities for the stationary phase. uni.lu For instance, solvent mixtures like dichloromethane/methanol have been used with Sephadex LH-20. nih.gov These methods are often used as a preliminary step before more advanced techniques like HPLC for further purification.

Detection and Quantification in Complex Matrices

Detecting and quantifying this compound in complex biological or environmental matrices requires sensitive and selective analytical techniques, often involving hyphenated systems or spectroscopic methods.

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques coupling chromatography with mass spectrometry are powerful tools for the identification and quantification of this compound in complex samples. Liquid chromatography-mass spectrometry (LC-MS) is particularly well-suited for analyzing relatively non-volatile or thermally labile compounds like this compound. thegoodscentscompany.comfishersci.comereztech.comnih.govontosight.ai Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QToF-MS) has been utilized for the compositional analysis of plant extracts containing this compound, allowing for tentative identification based on accurate mass measurements. ereztech.comfishersci.ca LC-MS methods provide detailed structural information through the mass-to-charge ratio (m/z) of the parent ion and fragment ions. ereztech.com Gas chromatography-mass spectrometry (GC-MS), while typically used for more volatile compounds, has also been mentioned in the context of analyzing propolis which may contain this compound and other coumarins. nih.govhmdb.caresearchgate.netbohrium.com GC-MS is effective for the rapid screening of the chemical composition of plant materials. nih.govresearchgate.net These hyphenated techniques are invaluable for confirming the presence of this compound and determining its concentration in various research samples.

Spectrophotometric and Fluorometric Methods

Spectrophotometric and fluorometric methods offer alternative or complementary approaches for the detection and study of this compound. UV-Visible (UV-Vis) spectroscopy has been used to investigate the interactions of this compound with surfactant micelles. ontosight.aifishersci.caresearchgate.net These studies can provide insights into the solubility and behavior of this compound in different environments. UV-Vis spectroscopy can also be employed for the quantitative analysis of compounds that absorb light in the UV-Vis range. nih.govwikipedia.org Furthermore, the application of this compound as an acid-base pH indicator has been explored using UV-Vis spectroscopy, demonstrating a stable and bright yellow color development at alkaline pH in the presence of certain surfactants. ontosight.aifishersci.ca The sensitivity of this compound to specific ions, such as fluoride (B91410) ions, in surfactant systems has also been observed using spectroscopic methods. ontosight.aifishersci.ca Fluorometric methods, which measure fluorescence intensity, are highly sensitive and have been used for the determination of flavonoids like quercetin, which is structurally related to this compound. nih.govwikipedia.org While direct fluorometric data specifically for this compound is less detailed in the provided snippets, the application of this technique to related compounds suggests its potential utility in this compound research, particularly if this compound exhibits intrinsic fluorescence or can be derivatized to a fluorescent compound.

Sample Preparation and Extraction Protocols for Research

Effective sample preparation and extraction are critical initial steps in the analysis of this compound from its source materials. The choice of protocol depends on the matrix and the analytical technique to be used. For the extraction of this compound and other phytochemicals from plant materials, solid-liquid extraction is a common method. One study described the extraction of compounds from plant material using methanol as a solvent. ereztech.com Following the initial extraction, liquid-phase extraction with solvents of varying polarity, such as hexane and dichloromethane, can be employed to fractionate the crude extract and enrich for compounds like this compound based on their solubility characteristics. ereztech.com Another approach for extracting flavonoids from plant roots involved using ethanol (B145695) as a solvent in a fixed-bed column. ctdbase.org The optimization of parameters such as particle size and solvent flow rate can influence the extraction efficiency. ctdbase.org These extraction and sample preparation protocols are essential for isolating this compound from complex biological matrices, making it amenable to subsequent chromatographic and spectroscopic analysis. Sample preparation techniques are generally crucial for mass spectrometric analysis of various compounds, including natural products. ebi.ac.ukdaneshyari.com

Mechanistic Insights into Mammeigin S Biological Activities

Antiproliferative Activity in Cellular Research Models

The potential of coumarins to inhibit the growth of cancer cells has been a significant area of research. Studies on compounds isolated from the plant Mammea siamensis, a source of Mammeigin and related coumarins, have demonstrated notable antiproliferative effects across various cancer cell lines.

While specific data on the activity of this compound against COLO205 and KM12 colon cancer cell lines is not extensively documented, numerous studies have confirmed the cytotoxic and antiproliferative effects of related coumarins from Mammea siamensis against a range of human cancer cell lines. frontiersin.orgresearchgate.netresearchgate.net

Research has shown that various coumarins isolated from the flowers of M. siamensis exhibit potent antiproliferative activity against human prostate carcinoma (LNCaP), human digestive tract carcinoma cells (HSC-2, HSC-4, MKN-45), and breast cancer cells (MCF-7). researchgate.netmdpi.comnih.gov For instance, compounds such as mammeasins A and B, surangin B, kayeassamins E and G, and mammeas E/BA, E/BB, and E/BC have demonstrated significant inhibitory effects on LNCaP cells, with IC₅₀ values in the low micromolar range. researchgate.netmdpi.com Another coumarin (B35378), theraphin C, isolated from the bark of M. siamensis, showed strong inhibitory activity against DLD-1 (colon), MCF-7 (breast), HeLa (cervical), and NCI-H460 (lung) cancer cell lines. researchgate.net These findings suggest that coumarins from this plant source, including potentially this compound, represent a promising class of compounds for further investigation into their anticancer mechanisms.

Table 1: Antiproliferative Activity of Coumarins from Mammea siamensis against LNCaP Human Prostate Carcinoma Cells

| Compound | IC₅₀ (µM) |

|---|---|

| Mammeasin A | 1.2 mdpi.com |

| Mammeasin B | 0.63 mdpi.com |

| Surangin B | 1.5 mdpi.com |

| Kayeassamin E | 3.0 mdpi.com |

| Kayeassamin G | 3.5 mdpi.com |

| Mammea E/BA | 0.88 mdpi.com |

| Mammea E/BB | 0.52 mdpi.com |

This table is interactive and can be sorted by column.

Antimalarial Activity against Parasitic Targets

The global challenge of antimalarial drug resistance has spurred the search for new therapeutic agents from natural sources. Coumarins have been identified as a class of compounds with potential antiplasmodial and antimalarial properties. nih.gov

Plasmodium falciparum lactate dehydrogenase (PfLDH) is a critical enzyme for the parasite's energy metabolism, making it a key target for antimalarial drugs. Molecular docking studies have been employed to investigate the interaction between coumarins isolated from M. siamensis flowers and the PfLDH enzyme. malariaworld.org While some xanthone (B1684191) compounds from the same plant showed potent antimalarial activity and favorable binding affinity to PfLDH, the tested mammea coumarins, mammea A/AA cyclo D and mammea A/AA cyclo F, did not exhibit strong activity in these studies. malariaworld.org However, this does not preclude other related coumarins, such as this compound, from potentially interacting with this or other parasitic targets. Further research indicates that coumarins can inhibit other essential parasitic enzymes, such as η-carbonic anhydrase from P. falciparum, suggesting multiple potential mechanisms for their antimalarial effects. nih.gov

Potential Modulatory Effects on Enzyme Systems (e.g., Aromatase)

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis and is a crucial target in the treatment of hormone-dependent breast cancer. nih.govbreastcancer.org Natural products, including coumarins, have been investigated as potential aromatase inhibitors. nih.gov

Phytochemicals from M. siamensis have been identified as potent inhibitors of aromatase. nih.govmdpi.com Studies have led to the isolation of several prenylcoumarins that demonstrate strong, competitive inhibition of the enzyme. nih.gov For example, mammea B/AB cyclo D was found to be a particularly potent competitive inhibitor of human aromatase, with a Ki value of 0.84 µM, which is comparable to the therapeutic aromatase inhibitor aminoglutethimide. nih.govmdpi.com Other related compounds, such as mammeasins K and O, also showed significant competitive inhibitory activity. nih.govmdpi.com This mechanism, involving the competitive binding to the enzyme's active site, highlights the potential for this compound and related coumarins to modulate estrogen biosynthesis.

Table 2: Aromatase Inhibitory Activity of Coumarins from Mammea siamensis

| Compound | Type of Inhibition | IC₅₀ (µM) | Kᵢ (µM) |

|---|---|---|---|

| Mammeasin K | Competitive | 7.6 nih.gov | 3.4 nih.govmdpi.com |

| Mammeasin O | Competitive | 9.1 nih.gov | 2.3 nih.govmdpi.com |

| Mammea B/AB cyclo D | Competitive | N/A | 0.84 nih.govmdpi.com |

| Surangin B | Competitive | N/A | 1.3 mdpi.com |

| Mammea A/AA cyclo D | Competitive | N/A | 1.2 mdpi.com |

This table is interactive and can be sorted by column. Kᵢ (inhibition constant) indicates the potency of an inhibitor.

Immunomodulatory Effects at Cellular and Molecular Levels

Immunomodulation refers to the alteration of the immune response. Natural compounds are a rich source of potential immunomodulatory agents, often investigated for their anti-inflammatory properties. A key indicator of inflammation at the cellular level is the production of nitric oxide (NO) by macrophages. dovepress.com

A methanol (B129727) extract from the flowers of M. siamensis was found to inhibit nitric oxide (NO) production in lipopolysaccharide-activated RAW264.7 macrophage cells. nih.gov Subsequent investigation identified several coumarins responsible for this activity. Compounds including mammeasins A and B, surangins B and C, kayeassamins E, F, and G, and mammea A/AD all demonstrated significant inhibitory activity on NO production, with IC₅₀ values ranging from 0.8 µM to 7.9 µM. nih.gov This suggests that these coumarins can modulate inflammatory responses at the cellular level by suppressing the production of key inflammatory mediators like NO.

Table 3: Inhibition of Nitric Oxide (NO) Production by Coumarins from Mammea siamensis in RAW264.7 Cells

| Compound | IC₅₀ (µM) |

|---|---|

| Kayeassamin G | 0.8 nih.gov |

| Mammea A/AD | 1.3 nih.gov |

| Mammeasin A | 1.8 nih.gov |

| Surangin B | 5.0 nih.gov |

| Kayeassamin F | 6.0 nih.gov |

| Kayeassamin E | 6.1 nih.gov |

| Surangin D | 6.2 nih.gov |

| Mammeasin B | 6.4 nih.gov |

| Surangin C | 6.8 nih.gov |

This table is interactive and can be sorted by column.

Structure Activity Relationship Sar Studies of Mammeigin and Its Derivatives

Impact of Side Chains and Substituents on Biological Activity

Studies on related compound classes, such as xanthone (B1684191) derivatives, have shown that the type and position of substituents significantly influence biological activities like acetylcholinesterase inhibition, with hydrophobic moieties and hydroxyl groups contributing through pi-pi interactions and hydrogen bonding, respectively onlineijp.comresearchgate.net. Similarly, for manzamine analogues, introducing alkyl substituents was found to decrease antimalarial activity, suggesting the importance of specific functional groups or the lack thereof at certain positions nih.gov. While these findings are for related but different compound classes, they illustrate the general principles of how side chains and substituents impact the biological activity of natural products like Mammeigin.

Correlation between Structural Motifs and Spectroscopic Properties

Spectroscopic techniques are indispensable tools for the structural elucidation of natural products like this compound and its derivatives, as well as for understanding how structural motifs correlate with observable physical properties iucr.orgresearchgate.netjst.go.jpnih.gov. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) provide complementary information about the molecule's structure.

NMR spectroscopy is particularly powerful in revealing the arrangement of atoms and functional groups within the molecule. The chemical shifts and coupling patterns in ¹H-NMR spectra are indicative of the electronic environment of protons, which is influenced by nearby electronegative atoms, pi systems (like aromatic rings and double bonds), and hydrogen bonding jst.go.jpgla.ac.uk. For example, the presence of the phenyl group and the coumarin (B35378) and pyran rings in this compound would result in characteristic signals in the aromatic and olefinic regions of the NMR spectrum. The chemical shifts of protons on the dimethylpyran ring can be particularly sensitive to the presence and position of neighboring aromatic systems due to shielding or deshielding effects gla.ac.uk. ¹³C-NMR provides information about the carbon skeleton and different types of carbon atoms (e.g., carbonyl carbons, aromatic carbons, aliphatic carbons) researchgate.netjst.go.jp.

IR spectroscopy can confirm the presence of specific functional groups, such as the carbonyl stretches from the coumarin lactone and the isovaleryl group, and the O-H stretch from the hydroxyl group researchgate.netjst.go.jp. UV-Vis spectroscopy provides information about the conjugated systems within the molecule. Coumarins typically exhibit characteristic UV absorption maxima related to their chromophore jst.go.jpgla.ac.uk. Changes in the substitution pattern or the fused ring system can lead to shifts in these absorption maxima. Mass spectrometry provides the molecular weight of the compound and fragmentation patterns that help in piecing together the structure researchgate.netjst.go.jp.

Furthermore, the interaction of this compound with its environment, which is dictated by its structural features, can influence its spectroscopic properties. For instance, studies have shown enhanced electronic absorption of this compound in aqueous micelles compared to water, indicating that the molecule's interaction with the micellar environment affects its electronic transitions researchgate.net. This highlights how the interplay between structural motifs and the surrounding environment can be probed using spectroscopy.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are computational approaches that play a vital role in modern drug discovery by establishing mathematical relationships between the chemical structures of compounds and their biological activities bgu.ac.ilmdpi.comresearchgate.netmdpi.comnih.gov. These methods can be applied to this compound and its potential derivatives to predict their biological activities based on their molecular descriptors.

Chemoinformatics involves the use of computational tools to handle, analyze, and interpret chemical data. This includes the representation of chemical structures in a computer-readable format, the calculation of various molecular descriptors, and the organization of chemical databases mdpi.comresearchgate.netmdpi.com. Molecular descriptors are numerical values that capture different aspects of a molecule's structure and properties, such as molecular weight, lipophilicity (e.g., LogP), polar surface area, the presence of specific functional groups, and topological indices researchgate.netnih.gov.

QSAR modeling specifically seeks to build predictive models that correlate these molecular descriptors with a measured biological activity mdpi.commdpi.comnih.gov. By analyzing a dataset of compounds with known structures and activities, QSAR models can identify the key structural features and physicochemical properties that are important for the observed activity. Various statistical and machine learning techniques, such as regression analysis and support vector machines, are used to build these models researchgate.netnih.gov.

For this compound and a series of its synthesized or naturally occurring derivatives, QSAR modeling could be used to:

Identify which structural modifications lead to increased or decreased activity against specific biological targets (e.g., cytotoxic activity, aromatase inhibition).

Predict the activity of novel, unsynthesized this compound analogues.

Prioritize the synthesis of compounds with a higher predicted likelihood of desired activity.

Gain deeper insights into the mechanism of action by understanding how specific structural features contribute to binding or activity.

Although specific QSAR studies focused solely on this compound were not found in the provided search results, the methodology is widely applicable to natural products and their derivatives with reported biological activities researchgate.netbgu.ac.ilmdpi.comresearchgate.netmdpi.comnih.gov. A QSAR model developed for other flavonoids inhibiting P-gp, for example, linked descriptors related to surface area and polarity to inhibitory activity, demonstrating the utility of this approach for understanding flavonoid SAR researchgate.net. Applying similar chemoinformatics and QSAR techniques to this compound could significantly accelerate the understanding of its SAR and guide the rational design of more potent and selective analogues for therapeutic applications.

Future Directions and Emerging Research Avenues for Mammeigin

Exploration of Undiscovered Natural Sources

Current research has identified Mammeigin in a limited number of plant species. nih.gov Future investigations should focus on a broader bioprospecting effort to identify novel and potentially richer natural sources of this compound. This involves exploring diverse plant biodiversity, particularly in regions where related species known to contain neoflavonoids are found. Identifying new sources could lead to more sustainable and economically viable methods of obtaining this compound for research and potential applications. Furthermore, the discovery of this compound in previously unstudied organisms could provide insights into its ecological role and evolutionary history. Studies have explored the phytochemical composition of various plants, including Ulex gallii and Mammea americana, which contain coumarins and other related compounds, suggesting potential for discovering this compound or related structures in these or similar species. researchgate.netresearchgate.netresearchgate.netmdpi.com

Development of Novel Synthetic Strategies for Enhanced Yields

While this compound can be isolated from natural sources, developing efficient and scalable synthetic routes is crucial for ensuring a consistent and sufficient supply for extensive research and potential commercial applications. Existing synthetic methods for coumarins and related neoflavonoids provide a foundation, but novel strategies are needed to enhance reaction yields, reduce production costs, and minimize environmental impact. gla.ac.ukresearchgate.net Future research should focus on exploring innovative synthetic methodologies, including green chemistry approaches, catalyzed reactions, and flow chemistry techniques. Optimizing reaction conditions, developing new catalysts, and designing more convergent synthetic pathways are key areas for development to achieve higher yields and purity of this compound.

Integration of Multi-Omics Approaches in Mechanistic Studies

Understanding the intricate biological mechanisms underlying this compound's observed activities requires a comprehensive approach. The integration of multi-omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful avenue for gaining deeper insights. youtube.comnih.govresearchgate.netbesjournal.comtum.de By analyzing changes at the molecular level in biological systems treated with this compound, researchers can identify target proteins, affected pathways, and metabolic alterations. This integrated approach can reveal the complex network of interactions influenced by this compound, providing a holistic understanding of its biological effects. For instance, multi-omics studies have been successfully applied to investigate mechanisms in various biological contexts, including the relationship between gut microbial metabolites and host health, providing a precedent for applying these methods to study the effects of compounds like this compound. nih.govresearchgate.netbesjournal.comtum.de

Applications in Chemical Biology and as Research Probes

This compound possesses structural features characteristic of bioactive small molecules, making it a potential tool for chemical biology research. Chemical probes are valuable reagents used to perturb biological systems and study protein function. nih.govicr.ac.ukmdpi.comfebs.orgchemicalprobes.org Future research could focus on developing this compound or its derivatives as selective chemical probes to investigate specific biological targets or pathways. This involves synthesizing modified versions of this compound with appended tags (e.g., fluorescent labels, affinity tags) to facilitate tracking, isolation, and identification of its interacting partners in complex biological matrices. Utilizing this compound as a research probe could help elucidate the roles of target proteins in various cellular processes and aid in target validation for drug discovery efforts. nih.govicr.ac.ukmdpi.comfebs.orgchemicalprobes.org

Investigation of Environmental Interactions and Degradation Pathways

As a natural product, understanding the environmental fate and degradation pathways of this compound is essential, particularly if it is to be used in applications that could lead to its release into the environment. Research is needed to investigate how this compound interacts with different environmental compartments, such as soil, water, and air. mdpi.comresearchgate.netnih.gov Studies should focus on identifying the primary degradation mechanisms, whether biotic (microbial metabolism) or abiotic (photodegradation, hydrolysis). Understanding these pathways is crucial for assessing the persistence, mobility, and potential ecological impact of this compound in the environment. Research on the degradation of other organic compounds, including hydrocarbons and polymers, provides methodologies and frameworks applicable to studying this compound's environmental fate. mdpi.comresearchgate.netnih.gov

Advanced Bioanalytical Method Development for Trace Analysis

Accurate and sensitive detection and quantification of this compound in various complex matrices (e.g., biological samples, environmental samples, plant extracts) are fundamental for all areas of research. Developing advanced bioanalytical methods is crucial for trace analysis, enabling researchers to study its pharmacokinetics, tissue distribution, environmental levels, and presence in natural sources. uci.edusimbecorion.comiajps.comscispace.comnih.gov Future efforts should focus on developing highly sensitive and specific analytical techniques, such as hyphenated mass spectrometry methods (e.g., LC-MS/MS, GC-MS/MS) with optimized sample preparation protocols. simbecorion.comiajps.com Miniaturization of analytical methods, development of novel extraction techniques, and validation of methods according to regulatory guidelines are also important aspects of future bioanalytical research for this compound. uci.edusimbecorion.comiajps.comscispace.comnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.